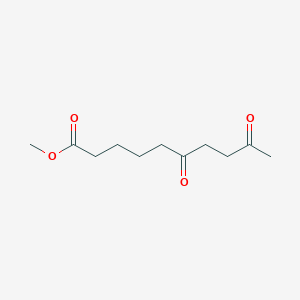![molecular formula C26H23N5O3 B14241632 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol CAS No. 185738-66-3](/img/structure/B14241632.png)
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol is a complex organic compound characterized by its unique structure, which includes diazenyl groups and phenoxyphenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol typically involves the reaction of 4-phenoxyphenyl diazonium salts with aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the diazotization process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due
Propiedades
Número CAS |
185738-66-3 |
|---|---|
Fórmula molecular |
C26H23N5O3 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
2-[bis[(4-phenoxyphenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C26H23N5O3/c32-20-19-31(29-27-21-11-15-25(16-12-21)33-23-7-3-1-4-8-23)30-28-22-13-17-26(18-14-22)34-24-9-5-2-6-10-24/h1-18,32H,19-20H2 |
Clave InChI |
HBYARAUJIQFRIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=NN(CCO)N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


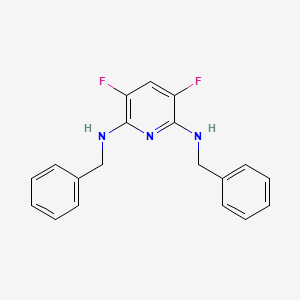
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
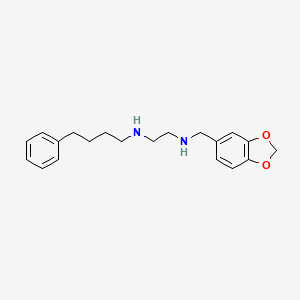
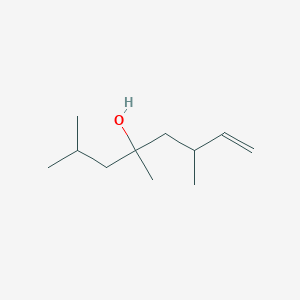
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
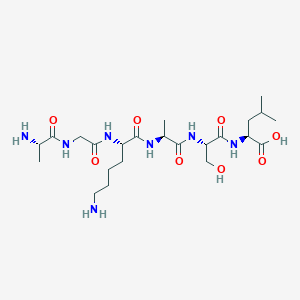
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
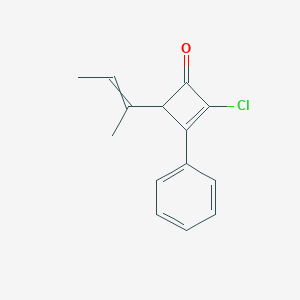
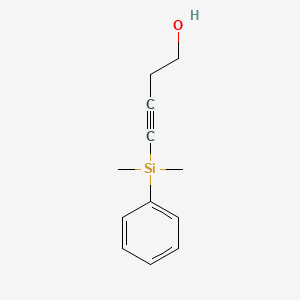
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
